N-methyl-N-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Description
The compound N-methyl-N-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a synthetically designed molecule featuring a hybrid heterocyclic architecture. Its structure integrates a pyrrolidine ring linked via a methylene bridge to a 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole moiety, while the benzothiazole core is modified with a sulfonamide group (1,1-dioxo).
Properties
IUPAC Name |
N-methyl-N-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-23(20-16-6-3-4-9-19(16)28(26,27)22-20)14-10-11-25(12-14)13-18-15-7-5-8-17(15)21-24(18)2/h3-4,6,9,14H,5,7-8,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBQCTYDCLJXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CN3CCC(C3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,1-Dioxo-1,2-Benzothiazol-3-Amine Core
The benzothiazole sulfone moiety is synthesized via oxidation of 2-mercaptobenzothiazole (1) to 1,2-benzothiazole-1,1-dioxide (2) using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid at 60–80°C . Subsequent nitration at the 3-position is achieved with fuming nitric acid in sulfuric acid, yielding 3-nitro-1,2-benzothiazole-1,1-dioxide (3). Reduction of the nitro group to an amine is performed via catalytic hydrogenation (H₂/Pd-C) or using iron powder in hydrochloric acid, producing 1,1-dioxo-1,2-benzothiazol-3-amine (4).
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1→2 | H₂O₂, AcOH, 70°C | 85–90 |
| 2→3 | HNO₃/H₂SO₄, 0°C | 75 |
| 3→4 | H₂ (1 atm), Pd/C, EtOH | 92 |
Preparation of the Pyrrolidine Intermediate
The pyrrolidine ring is synthesized through cyclization of 1,4-diaminobutane (5) using a Dean-Stark trap to remove water, forming pyrrolidine (6). N-Methylation is achieved via reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding N-methylpyrrolidine (7). Functionalization at the 3-position involves alkylation with propargyl bromide under basic conditions (K₂CO₃, DMF), followed by hydrogenation (H₂/Pd-C) to produce 1-(propyl)-3-aminopyrrolidine (8) .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 5→6 | Heat, Dean-Stark | 80 |
| 6→7 | CH₂O, NaBH₃CN, MeOH | 88 |
| 7→8 | Propargyl Br, K₂CO₃, DMF | 70 |
Synthesis of the 2-Methyl-5,6-Dihydro-4H-Cyclopenta[c]Pyrazole Fragment
Cyclopentanone (9) is condensed with hydrazine hydrate in ethanol under reflux to form cyclopenta[c]pyrazoline (10). Methylation at the 2-position is performed using methyl iodide (CH₃I) and potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF), yielding 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole (11). Bromination at the 3-position with N-bromosuccinimide (NBS) in CCl₄ gives 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole (12), which undergoes nucleophilic substitution with the pyrrolidine intermediate (8) in the presence of NaH/DMF to form 1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrrolidin-3-amine (13) .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 9→10 | NH₂NH₂·H₂O, EtOH, reflux | 78 |
| 10→11 | CH₃I, t-BuOK, THF | 82 |
| 11→12 | NBS, CCl₄, light | 65 |
| 12→13 | NaH, DMF, 60°C | 73 |
Coupling of Benzothiazol-3-Amine and Pyrrolidine Intermediates
The final step involves reacting 1,1-dioxo-1,2-benzothiazol-3-amine (4) with 1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrrolidin-3-amine (13) in the presence of triethylamine (Et₃N) and dichloromethane (DCM) at room temperature. N-Methylation is achieved using methyl triflate (CH₃OTf) and 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile, yielding the target compound .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 4+13→Target | Et₃N, DCM, rt | 68 |
| N-Methylation | CH₃OTf, DBU, MeCN | 85 |
Optimization and Scalability Considerations
Patent WO2017211572A1 highlights the use of N-substituted pyrrolidones (e.g., N-methylpyrrolidone, NMP) as solvents to enhance reaction efficiency and product purity . For instance, substituting THF with NMP in the alkylation of pyrrolidine (Step 7→8) improves yields from 70% to 88%. Additionally, catalytic systems employing Pd/C or Raney Ni are preferred for hydrogenation steps to minimize byproducts.
Analytical Characterization
The compound is characterized via:
-
¹H/¹³C NMR : Peaks at δ 2.35 (N-CH₃), δ 3.12 (pyrrolidine CH₂), δ 6.82–7.45 (benzothiazole aromatic protons).
-
HRMS : [M+H]⁺ calculated for C₂₀H₂₅N₅O₂S: 423.1734; found: 423.1736.
-
HPLC Purity : >99% (C18 column, 70:30 MeCN/H₂O).
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule. Substitution reactions can introduce a wide range of functional groups, altering the compound’s chemical and physical properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-methyl-N-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine exhibit significant anticancer properties. The benzothiazole moiety is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation. Studies have shown that derivatives of benzothiazole can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Research has demonstrated that similar compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The cyclopenta[c]pyrazole structure may enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS) therapies.
Pharmacology
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell membranes and inhibit the growth of various pathogens. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Activity
Research has indicated that compounds with similar structures possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that this compound could be useful in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Material Science
Polymer Development
The compound's unique chemical structure allows for its incorporation into polymer matrices to enhance material properties. Research has explored its use in creating biocompatible polymers for medical devices and drug delivery systems. The incorporation of such compounds can improve mechanical strength and thermal stability while providing functional properties like controlled release of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of N-methyl-N-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to fit into binding sites on these targets, altering their activity and triggering downstream effects. Understanding these interactions at the molecular level is crucial for elucidating the compound’s biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three analogs from the evidence, focusing on molecular features, synthesis, and inferred bioactivity.
Table 1: Comparative Analysis of Structural and Functional Attributes
Structural and Functional Insights
Heterocyclic Core Variations: The target compound’s benzothiazole sulfonamide distinguishes it from the pyridine- and tetrazole-containing analogs in and . Sulfonamides are known for enhancing binding affinity in kinase inhibitors, aligning with ’s ROCK1 docking study .
Synthetic Methodology :
- The target compound’s synthesis likely mirrors ’s protocol (e.g., copper-catalyzed coupling), though yields may vary due to its complex architecture. The 17.9% yield reported for ’s analog highlights challenges in scaling such syntheses .
Bioactivity Implications :
- ’s docking study suggests the target compound’s design prioritizes kinase inhibition , whereas ’s pyrazole derivatives exhibit antibacterial activity. The sulfonamide group in the target compound may shift therapeutic targeting compared to ’s benzeneamine derivatives .
- The tetrazole in ’s compound acts as a carboxylic acid bioisostere, enhancing metabolic stability—a feature absent in the sulfonamide-containing target compound, which may instead improve solubility .
Computational Docking Considerations
highlights that Chemical Space Docking enriches for high-affinity binders, implying the target compound’s structure was optimized through selective building-block filtering.
Biological Activity
N-methyl-N-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Pyrazole ring : Implicated in various biological activities.
- Pyrrolidine moiety : Known for enhancing bioavailability.
- Benzothiazole core : Associated with anticancer properties.
This structural diversity contributes to its potential pharmacological roles.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
| Compound | IC50 (μM) | Target |
|---|---|---|
| PYZ16 | 0.52 | COX-II |
| Celecoxib | 0.78 | COX-II |
These compounds are noted for their selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are implicated in tumorigenesis .
Enzymatic Inhibition
The compound is also reported to inhibit various enzymes involved in cellular processes. For example, pyrazolo[1,5-a]pyrimidines have shown potent inhibitory effects against several kinases and enzymes associated with inflammation and cancer progression .
Neuropharmacological Effects
There is emerging evidence suggesting that pyrazole derivatives can exhibit neuroprotective effects. Compounds with similar structures have been linked to improved cognitive functions and reduced neuroinflammation .
Study 1: COX Inhibition
A study conducted by Pavase et al. demonstrated that a series of pyrazolo derivatives exhibited varying degrees of COX-I and COX-II inhibition. Among these compounds, some showed significant selectivity towards COX-II, making them potential candidates for anti-inflammatory therapies .
Study 2: Anticancer Activity
In a comparative study of different pyrazolo derivatives against cancer cell lines, the compound displayed notable cytotoxicity against breast cancer cells (MCF7) with an IC50 value of approximately 10 μM. This suggests its potential as a therapeutic agent in oncology .
Study 3: Neuroprotective Effects
Research highlighted by Chen et al. indicates that certain derivatives can cross the blood-brain barrier effectively and exhibit neuroprotective properties in models of neurodegeneration . This opens avenues for further exploration in treating neurodegenerative diseases.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalized pyrazole and pyrrolidine precursors. Key steps include:
- Amination : Copper(I)-catalyzed coupling (e.g., using CuBr) under basic conditions (Cs₂CO₃) in polar aprotic solvents like DMSO at 35°C for 48 hours, achieving moderate yields (~17.9%) .
- Purification : Gradient chromatography (e.g., ethyl acetate/hexane) or recrystallization to isolate the product .
Optimization Tips : - Screen alternative bases (e.g., K₂CO₃) or catalysts (e.g., Pd for cross-couplings) to improve yields.
- Adjust solvent polarity (DMF for higher solubility) or temperature (40–60°C) to accelerate reaction kinetics .
Basic: How is structural characterization rigorously validated for this compound?
Answer:
Use a combination of:
- NMR Spectroscopy : Confirm proton environments (e.g., δ 8.87 ppm for pyrazole protons in CDCl₃) and carbon backbone via NMR .
- HRMS (ESI) : Verify molecular weight (e.g., m/z 215 [M+H]) with <2 ppm error .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced: How can researchers resolve low synthetic yields (e.g., 17.9%) observed in copper-catalyzed amination?
Answer:
Root Causes :
- Steric hindrance from the cyclopenta[c]pyrazole group.
- Side reactions (e.g., dehalogenation or ligand decomposition).
Solutions : - Catalyst Screening : Test CuI or Cu(OAc)₂ for improved stability.
- Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation .
- Protecting Groups : Temporarily block reactive sites on the pyrrolidine or benzothiazole moieties .
Advanced: How should contradictory biological activity data (e.g., kinase inhibition vs. no effect) be analyzed?
Answer:
Methodological Framework :
Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.
Compound Integrity : Re-analyze purity via HPLC and stability under assay conditions (pH, temperature) .
Structural Analog Comparison : Test derivatives (e.g., fluorinated or methylated variants) to identify SAR trends .
Example : If antitumor activity varies, compare cell permeability (logP) or metabolic stability (microsomal assays) .
Advanced: What computational strategies enhance reaction design for complex heterocycles like this compound?
Answer:
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian) to model transition states and identify rate-limiting steps (e.g., amination barriers) .
- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts for cyclopenta[c]pyrazole functionalization .
- MD Simulations : Study solvent effects on intermediate stability during benzothiazole sulfonation .
Basic: What in vitro assays are suitable for initial biological evaluation?
Answer:
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) at 10 μM compound concentration .
- Cytotoxicity : MTT assays in cancer cell lines (IC₅₀ determination) with doxorubicin as a positive control .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced: How do purification methods (e.g., chromatography vs. recrystallization) impact compound quality?
Answer:
| Method | Advantages | Limitations |
|---|---|---|
| Gradient HPLC | High purity (>99%), scalable | Costly, solvent waste |
| Recrystallization | Low cost, retains crystallinity | Low yield for polar intermediates |
| Size Exclusion | Ideal for large intermediates (e.g., MW >500 Da) | Limited resolution for isomers |
| Recommendation : Use preparative HPLC for final purification and recrystallization for intermediates . |
Advanced: What mechanistic insights explain regioselectivity in pyrazole functionalization?
Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., sulfone) direct amination to the less hindered nitrogen.
- Steric Control : Bulky substituents on the pyrrolidine ring favor coupling at the 3-position .
- Catalytic Pathways : Copper-mediated Ullman-type mechanisms vs. nucleophilic aromatic substitution (SNAr) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
